![molecular formula C7H6N2O2 B049377 4-氨基苯并[d]恶唑-2(3H)-酮 CAS No. 81900-93-8](/img/structure/B49377.png)

4-氨基苯并[d]恶唑-2(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

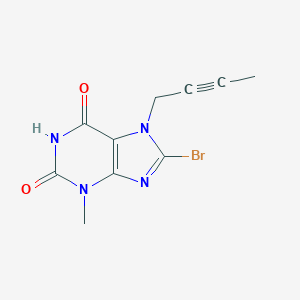

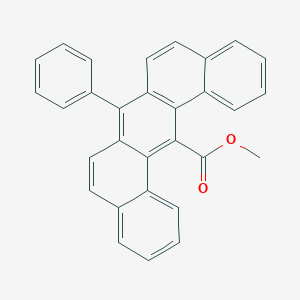

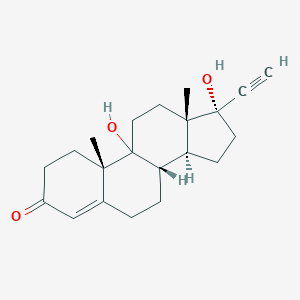

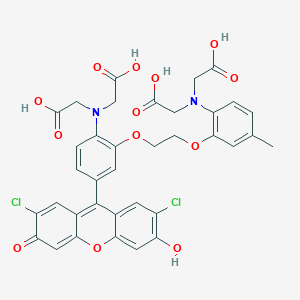

4-Aminobenzo[d]oxazol-2(3H)-one is a chemical compound with the molecular formula C7H6N2O2 . It has an average mass of 150.135 Da and a mono-isotopic mass of 150.042923 Da .

Synthesis Analysis

The synthesis of 4-Aminobenzo[d]oxazol-2(3H)-one involves a catalyst-free synthesis from sulfilimines and diazo compounds through a tandem rearrangement/aziridination/ring-expansion reaction . This reaction is scalable and the obtained products were readily converted to other valuable aza-heterocyclic frameworks .Molecular Structure Analysis

The molecular structure of 4-Aminobenzo[d]oxazol-2(3H)-one is represented by the SMILES stringO=C(OC1=CC=C2)NC1=C2N . The InChI key for this compound is VGLGTAGWVRMFQF-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Aminobenzo[d]oxazol-2(3H)-one include an empirical formula of C7H6N2O2, a CAS Number of 81900-93-8, and a molecular weight of 150.13 . The compound is solid in form .科学研究应用

Antimicrobial Agents Development

Specific Scientific Field

Medicinal Chemistry and Drug Discovery

Summary

4-Aminobenzo[d]oxazol-2(3H)-one derivatives have been investigated as potential inhibitors of Mycobacterium tuberculosis (MTB) enoyl-acyl carrier protein reductase (InhA) . InhA is a critical enzyme involved in the biosynthesis of mycolic acids, which are essential components of the MTB cell wall. Inhibition of InhA disrupts cell wall formation and can lead to antimycobacterial activity.

Experimental Procedures

Results

Compound 30 demonstrated potent inhibition of MTB InhA, antimycobacterial activity, and low cytotoxicity, making it a promising candidate for further development as an antimycobacterial agent .

Agricultural Antifungal Agents

Specific Scientific Field

Agricultural Chemistry

2-Aminobenzoxazole derivatives

have been explored as potential antifungal agents for agricultural applications. Among these derivatives, compounds 3a, 3b, 3c, 3e, 3m, and 3v exhibited excellent and broad-spectrum antifungal activities. These compounds were compared to the commercial fungicide hymexazol.

Experimental Procedures

Results

Compounds 3a, 3b, 3c, 3e, 3m, and 3v showed promising antifungal properties, making them potential candidates for further development as agricultural antifungal agents .

Molecular Modeling Studies

Specific Scientific Field

Computational Chemistry and Molecular Modeling

Summary

Researchers have conducted molecular modeling studies on 2-substituted benzoxazole derivatives . These studies involve predicting the three-dimensional structures, binding modes, and interactions of these compounds with biological targets.

Experimental Procedures

Results

Molecular modeling studies provide insights into the potential binding modes and interactions of these benzoxazole derivatives with biological targets, aiding in rational drug design .

安全和危害

The safety data sheet for 4-Aminobenzo[d]oxazol-2(3H)-one indicates that it should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

4-amino-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,8H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLGTAGWVRMFQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=O)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601657 |

Source

|

| Record name | 4-Amino-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminobenzo[d]oxazol-2(3H)-one | |

CAS RN |

81900-93-8 |

Source

|

| Record name | 4-Amino-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。